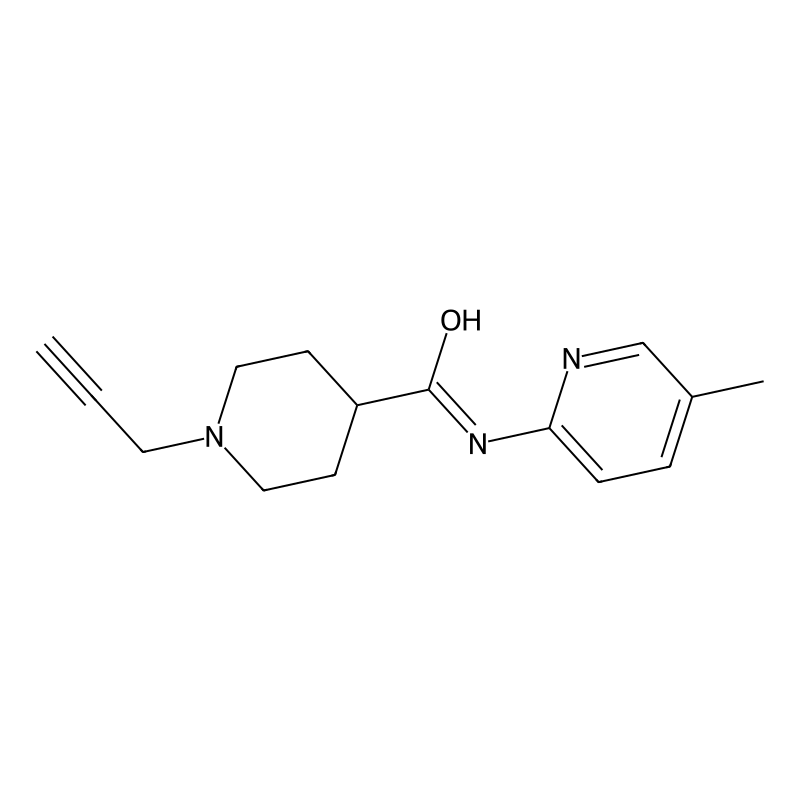

N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 257.337 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 5-methylpyridin-2-yl group and a prop-2-ynyl group. It is primarily utilized in research settings due to its potential biological activities and interactions with various biochemical pathways.

The chemical reactivity of N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can be attributed to its functional groups. The carboxamide group can participate in hydrolysis reactions, while the alkyne moiety is reactive in cycloaddition reactions. Additionally, the nitrogen atoms in the piperidine and pyridine rings can act as nucleophiles in substitution reactions, allowing for further functionalization of the compound.

Research indicates that compounds similar to N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide exhibit a range of biological activities, including:

- Antiviral Effects: Potential inhibition of viral replication.

- Anti-inflammatory Properties: Modulation of inflammatory pathways.

- Anticancer Activity: Induction of apoptosis in cancer cells.

- Antimicrobial Effects: Inhibition of bacterial growth.

These activities suggest that this compound may interact with various enzymes and receptors, influencing cellular processes.

The synthesis of N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves several key steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Prop-2-ynyl Group: Alkylation reactions using propargyl halides are commonly employed.

- Attachment of the 5-Methylpyridin-2-yl Group: This step often involves nucleophilic substitution where the nitrogen atom of piperidine attacks an electrophile derived from 5-methylpyridine.

- Formation of the Carboxamide Group: The final step usually involves reacting the piperidine derivative with an acid chloride or anhydride.

N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in various fields:

- Pharmaceutical Research: Investigated for its potential therapeutic effects against various diseases.

- Chemical Synthesis: Used as a building block for developing more complex organic molecules.

- Biological Studies: Explored for its interactions with biological targets, contributing to drug discovery efforts.

Studies on N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide's interactions indicate that it may affect multiple biochemical pathways by binding to specific receptors or enzymes. Such interactions could lead to alterations in signaling pathways, impacting cellular functions and providing insights into its therapeutic potential.

Several compounds share structural similarities with N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-methylpyridin-2-yl)-1-(prop-2-enyl)piperidine | Similar piperidine structure but different substituents | Exhibits distinct pharmacological profiles |

| N-(6-methylpyridin-3-yl)-1-butynylpiperidine | Different pyridine position and alkyne chain | Potentially different biological activities |

| N-(3-pyridyl)-1-propynylpiperidine | Lacks methyl substitution on pyridine | May interact differently with biological targets |

These compounds highlight the uniqueness of N-(5-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide in terms of its specific substituents and potential interactions, which may lead to varied biological effects .